molecular formula C5H6N2O2 B189610 3-Hydroxy-1-methylpyridazin-6(1H)-one CAS No. 5436-01-1

3-Hydroxy-1-methylpyridazin-6(1H)-one

Cat. No. B189610
CAS RN: 5436-01-1
M. Wt: 126.11 g/mol
InChI Key: UAECOHJYXUJDOF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyridazin-6(1H)-one, also known as HMPA, is an organic compound belonging to the pyridazinone class of compounds. It is a colorless solid that is soluble in water and is used in various applications in the pharmaceutical and chemical industries. HMPA is used as a starting material for various synthetic processes, such as the synthesis of pharmaceuticals and other chemicals. It also has potential applications in the medical and biotechnology fields. HMPA has been studied extensively in the laboratory and is being used in a variety of research projects.

Scientific Research Applications

Enzyme Inhibition

  • D-Amino Acid Oxidase Inhibition : 4-Hydroxypyridazin-3(2H)-one derivatives, including those related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, have been identified as novel inhibitors of D-amino acid oxidase (DAAO), with high potency and cell permeability. These compounds, such as 3-hydroxy-pyridine-2(1H)-one, demonstrated significant inhibitory activity in both enzyme- and cell-based assays, making them relevant for studies involving N-methyl-d-aspartate receptor coagonists like d-serine (Hondo et al., 2013).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Compounds like 3-Hydroxy-1-methylpyridazin-6(1H)-one have been studied for their inhibitory effect on copper corrosion. Using density functional theory (DFT) calculations, certain pyridazine derivatives, including 3-Hydroxy-1-methylpyridazin-6(1H)-one, have demonstrated significant potential as corrosion inhibitors in nitric acid solutions (Zarrouk et al., 2012).

Antifibrotic and Antimetastatic Applications

  • Pharmacokinetics and Antifibrotic Potential : Research has explored the pharmacokinetics and metabolism of certain derivatives related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, showing potential as effective oral anti-fibrotic drugs. These derivatives have been studied in various animal models for their distribution and metabolism, providing insight into their therapeutic potential (Kim et al., 2008).

Synthesis and Structure Analysis

  • Synthesis and Structural Analysis : The synthesis and structure of derivatives of 3-Hydroxy-1-methylpyridazin-6(1H)-one have been extensively studied. These derivatives have shown potential antiradical activity, with their structures confirmed through techniques like NMR spectroscopy and X-ray diffraction (Kulakov et al., 2018).

Agricultural Applications

  • Phytotoxic Activity : Derivatives of 3-Hydroxy-1-methylpyridazin-6(1H)-one have been synthesized and tested for phytotoxic activity. These studies have provided insights into the potential use of these compounds in agricultural settings, particularly their effects on various plant species (Demuner et al., 2009).

Drug Solubility Improvement

  • Improvement of Drug Solubility : Techniques like ultrasound-assisted irradiation have been used to improve the solubility of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound structurally similar to 3-Hydroxy-1-methylpyridazin-6(1H)-one. This research is significant in addressing solubility issues in drug-like compounds, enhancing their therapeutic potential (Machado et al., 2013).

Anticonvulsant and Antimicrobial Activities

  • Anticonvulsant and Antimicrobial Evaluation : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, related to 3-Hydroxy-1-methylpyridazin-6(1H)-one, has shown potential in anticonvulsant and antimicrobial activities. These studies contribute to the understanding of the therapeutic applications of these compounds (Aytemir et al., 2004).

Chemical Synthesis and Applications

  • Chemical Synthesis and Biological Activities : The synthesis and evaluation of various compounds derived from or related to 3-Hydroxy-1-methylpyridazin-6(1H)-one have been a focus of research, revealing their biological and chemical properties. These studies range from exploring their synthesis methodologies to evaluating their potential biological activities (Youssef et al., 2012).

properties

IUPAC Name

2-methyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECOHJYXUJDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202741
Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI)
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylpyridazin-6(1H)-one

CAS RN

5436-01-1
Record name 1,2-Dihydro-1-methyl-3,6-pyridazinedione
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Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl-
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Record name N-Methyl maleic hydrazide
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Record name 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI)
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Record name 5436-01-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Barlin, P Lakshminarayana - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Pyridazine-3,4,6-trithiol has been prepared and its pKa values and UV spectra compared with those of some N- and S-methyl derivatives. It is evident that the compound does not exist …
Number of citations: 4 www.publish.csiro.au

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